[5-(Chlorodifluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride
Overview
Description
“[5-(Chlorodifluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride” is a chemical compound with the CAS Number: 1423033-59-3 . It has a molecular weight of 220.01 and its IUPAC name is {5-[chloro(difluoro)methyl]-1,2,4-oxadiazol-3-yl}methanamine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C4H4ClF2N3O.ClH/c5-4(6,7)3-9-2(1-8)10-11-3;/h1,8H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a powder and it’s recommended to be stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Synthesis and Characterization
- Synthesis Methods : Research on compounds structurally similar to [5-(Chlorodifluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride, such as 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine, reveals efficient synthesis methods involving polyphosphoric acid condensation routes, yielding high-quality compounds (Shimoga, Shin, & Kim, 2018).
- Spectroscopic Characterization : These compounds are characterized using a variety of spectroscopic techniques including UV-Vis, FTIR, DSC, 13C/1H-NMR, and mass spectrometry, which are crucial for understanding their chemical properties (Shimoga, Shin, & Kim, 2018; Shimoga, Shin, & Kim, 2018).
Antimicrobial and Anticancer Properties
- Antimicrobial Activity : Some derivatives, such as 4-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)methoxy)-N-(benzylidene derivatives)benzenamine, have been screened for antimicrobial activities, showing effectiveness against various bacteria and fungi (Kapadiya, Dubal, Bhola, & Dholaria, 2020).
- Anticancer Potential : Certain 1,3,4-oxadiazole compounds exhibit significant cytotoxic activities against various cancer cell lines, suggesting their potential as anticancer agents. For example, compounds like N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines have shown promising results in this regard (Ramazani et al., 2014).
Chemical Stability and Reactivity
- Stability and Reactivity : The chemical stability and reactivity of these compounds are of interest in various chemical synthesis processes. Studies on similar compounds demonstrate intriguing reactions like ring fission and C–C bond cleavage under specific conditions, which could have implications for the synthesis and manipulation of [5-(Chlorodifluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride (Jäger, Laggner, Mereiter, & Holzer, 2002).
Miscellaneous Applications
- Diverse Applications : These compounds, including their derivatives and analogs, find applications in various fields like materials science, drug discovery, and biochemistry. For instance, their role in corrosion inhibition and as potential anticoagulant agents have been explored (Ammal, Prajila, & Joseph, 2018; Iyer, Gurupadayya, Inturi, Sairam, & Pujar, 2016).
Safety And Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , which correspond to “Causes skin irritation”, “Causes serious eye irritation”, and “May cause respiratory irritation” respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
[5-[chloro(difluoro)methyl]-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClF2N3O.ClH/c5-4(6,7)3-9-2(1-8)10-11-3;/h1,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOBYZYYXUWXUOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NOC(=N1)C(F)(F)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Cl2F2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(Chlorodifluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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